Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane
CAS No.: 18872-90-7
Cat. No.: VC21029911
Molecular Formula: C3H5KN2O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18872-90-7 |
---|---|
Molecular Formula | C3H5KN2O4 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | potassium;N-hydroxy-N'-oxidopropanediamide |
Standard InChI | InChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1 |
Standard InChI Key | RLPJKOZSKWQUOZ-UHFFFAOYSA-N |
Isomeric SMILES | C(C(=O)NO)C(=O)N[O-].[K+] |
SMILES | C(C(=O)NO)C(=O)N[O-].[K+] |
Canonical SMILES | C(C(=O)NO)C(=O)N[O-].[K+] |
Introduction
Chemical Properties and Structure
Basic Identifiers and Structural Characteristics
Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is identified by the CAS number 18872-90-7 . It has a molecular formula of C3H5KN2O4 and a molecular weight of 172.18 g/mol . The IUPAC name for this compound is potassium;N-hydroxy-N'-oxidopropanediamide . It is also sometimes referred to as potassium hydrogenmalondihydroxamate in chemical literature and databases .
The structure of the compound includes a three-carbon chain backbone with two carbonyl groups forming the dioxopropane structure. One nitrogen atom is bound to a hydroxyl group (hydroxyamino), while the other nitrogen contains an oxido group (oxidoamino), with potassium serving as the counter ion .
Chemical Identifiers and Properties
Table 1 presents the comprehensive chemical identifiers and properties of Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane:
Property | Value |
---|---|
CAS Number | 18872-90-7 |
Molecular Formula | C3H5KN2O4 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | potassium;N-hydroxy-N'-oxidopropanediamide |
Alternative Names | Potassium hydrogenmalondihydroxamate |
Standard InChI | InChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1 |
Standard InChIKey | RLPJKOZSKWQUOZ-UHFFFAOYSA-N |
SMILES | C(C(=O)NO)C(=O)N[O-].[K+] |
PubChem Compound ID | 23681908 |
Structural Representation
The compound consists of a malondihydroxamate structure where one of the hydroxamic acid groups has lost a proton, forming an anionic species with potassium as the counter cation. The central methylene group connects two amide-like functionalities, each bearing distinctive nitrogen-oxygen bonds that give the compound its unique chemical properties .
Synthesis and Preparation
Information regarding the specific synthesis and preparation methods for Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is limited in the available literature. Typically, compounds with similar structures might involve reactions that incorporate nitrogen-containing groups into a dioxopropane framework.
The synthesis likely involves reaction pathways similar to those used for preparing other hydroxamic acid derivatives, possibly including:
-
Reaction of malonic acid derivatives with hydroxylamine
-
Selective deprotonation of malondihydroxamic acid with potassium hydroxide or potassium carbonate
-
Conversion of appropriate ester precursors to the hydroxamic acid derivative followed by salt formation
These synthetic routes represent probable methods based on general chemical principles for similar compounds, though specific optimization for this particular compound would require further research and development.
Applications and Uses
Pharmaceutical Research
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume